5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol
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Overview
Description
5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol is an organic compound characterized by its unique structure, which includes a penta-2,4-dien-1-ol backbone substituted with 4-methylphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)-5-phenylhydantoin: This compound shares structural similarities but differs in its functional groups and reactivity.
4-Methylphenyl derivatives: Various derivatives with different substituents on the phenyl ring can exhibit distinct chemical and biological properties.
Biological Activity
5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol, a compound with significant structural features, has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the class of penta-2,4-dien-1-ols, characterized by a hydroxyl group (-OH) attached to a conjugated diene system. Its molecular formula is C19H20O, and it features both methyl and phenyl substituents that influence its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth. For instance, derivatives of penta-2,4-dien-1-ol have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : The compound's structure allows it to modulate inflammatory pathways. It is believed to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation .
The mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, it could inhibit glutathione transferases or cyclooxygenases .
- Cell Signaling Modulation : By interacting with cellular receptors or transcription factors, it may alter gene expression related to cell survival and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study tested various concentrations of this compound against E. coli and reported an IC50 value indicating significant antimicrobial properties .
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human prostate cancer cells. The results indicated a dose-dependent response with an IC50 value of approximately 15 µM .
- Anti-inflammatory Effects : Another study highlighted its ability to reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), suggesting a potential therapeutic application in inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C19H20O | Hydroxyl group; potential anticancer activity |
(2E,4E)-1-(4-chlorophenyl)-5-phenylpenta-2,4-dienone | C19H16ClO | Ketone group; studied for similar activities |
1-(4-Chlorophenyl)-5-phenyldienone | C19H15Cl | Lacks hydroxyl; more stable |
Properties
CAS No. |
921195-46-2 |
---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4-phenylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C18H18O/c1-15-9-11-16(12-10-15)14-18(8-5-13-19)17-6-3-2-4-7-17/h2-12,14,19H,13H2,1H3 |
InChI Key |
LZEWHMFYDNSFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C=CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
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